
2-Chloroquinoline-5-carbonitrile:
Physicochemical Profiling & Stability Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Chloroquinoline-5-carbonitrile

CAS No.: 1231761-06-0

Cat. No.: B567662

Get Quote

Executive Summary
2-Chloroquinoline-5-carbonitrile is a bifunctional heteroaromatic building block characterized

by a reactive electrophilic center at the C2 position and a masked carboxylic acid equivalent

(nitrile) at the C5 position. Its utility stems from the orthogonal reactivity of these two sites: the

chlorine atom is primed for nucleophilic aromatic substitution (

), while the nitrile group remains stable under mild conditions but can be hydrolyzed or reduced
in subsequent steps.

CAS Number: 1231761-06-0[1][2][3][4][5]

Molecular Formula:

Molecular Weight: 188.61 g/mol [2][3][4]

Primary Hazard: Acute toxicity (Oral), Skin/Eye Irritant.
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Structural Properties
The compound features a planar quinoline bicyclic system. The electron-withdrawing nitrile

group at C5 and the electronegative chlorine at C2 significantly reduce the electron density of

the ring, enhancing the electrophilicity of the C2 position.

Property Value / Description Source/Inference

Appearance
White to off-white crystalline

solid
[1, 2]

Melting Point 164–168 °C (Analogous range) [3]

Predicted LogP 2.6 ± 0.4 In silico consensus (Lipophilic)

pKa (Conjugate Acid) ~0.5 (Quinoline N)
Very weak base due to EWG

effects

H-Bond Donors 0

H-Bond Acceptors 2 (Nitrile N, Quinoline N)

Solubility Profile
Due to its lipophilic aromatic nature and lack of ionizable groups at physiological pH, 2-
Chloroquinoline-5-carbonitrile exhibits poor aqueous solubility but high solubility in polar

aprotic solvents.
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Solvent System Solubility Rating Application

Water (pH 7.4) Insoluble (< 0.1 mg/mL)
Not suitable for direct aqueous

assays.

DMSO High (> 50 mg/mL)
Preferred for stock solutions

(10–100 mM).

Dichloromethane (DCM) High
Ideal for extraction and

chromatography.

Methanol/Ethanol Moderate
Suitable for recrystallization

(often with heat).

0.1 M HCl Low to Moderate
Protonation of quinoline N may

slightly enhance solubility.

Stability & Reactivity Profile
Chemical Stability Mechanisms
The stability of 2-Chloroquinoline-5-carbonitrile is governed by two primary degradation

pathways: Hydrolysis of the nitrile and Nucleophilic Displacement of the chloride.

Mechanism A: Nucleophilic Aromatic Substitution (

)
The C2-Chlorine is highly activated by the adjacent ring nitrogen. In the presence of

nucleophiles (amines, thiols, alkoxides) and heat, the chloride is readily displaced.

Risk: Instability in nucleophilic solvents (e.g., methanol, primary amines) upon prolonged

storage or heating.

Prevention: Avoid storage in protic solvents; store as a solid.

Mechanism B: Nitrile Hydrolysis
The C5-Nitrile is relatively stable but will hydrolyze to the primary amide and subsequently the

carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.
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Degradation Pathway Diagram
The following diagram illustrates the competing reaction pathways that dictate stability and

synthetic utility.
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Figure 1: Primary reactivity and degradation pathways.[6] The

pathway (Green) is the intended synthetic route but represents a stability risk in nucleophilic
solvents.

Experimental Protocols
Protocol: Thermodynamic Solubility Determination
Objective: To determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4 or

simulated gastric fluid).

Materials:

Test Compound (approx. 5 mg)

Solvent (Buffer, Water, or Co-solvent mix)

HPLC or UV-Vis Spectrophotometer
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0.22 µm PTFE Syringe Filters (Do not use Nylon, as it may bind the compound).

Workflow:

Preparation: Weigh 2–5 mg of 2-Chloroquinoline-5-carbonitrile into a 1.5 mL

microcentrifuge tube.

Addition: Add 500 µL of the target solvent.

Equilibration: Shake or vortex at room temperature (25 °C) for 24 hours.

Note: If the solution becomes clear, add more solid until a precipitate persists.

Separation: Centrifuge at 10,000 rpm for 10 minutes.

Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254

nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)
Objective: To validate stability limits for storage and handling.

Stress Condition Procedure Expected Outcome

Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours
Potential hydrolysis of -CN to -

CONH2.

Base Hydrolysis 0.1 N NaOH, RT, 4 hours

Rapid hydrolysis of -CN;

potential displacement of -Cl

by -OH.

Oxidation
3%

, RT, 24 hours

Generally stable (quinoline ring

is resistant).

Photostability UV Light (ICH conditions)
Potential radical dechlorination

(protect from light).
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Handling & Storage Guidelines
To maintain compound integrity (>98% purity) over long durations:

Storage Conditions:

Temperature: Store at 2–8°C (Refrigerated).

Atmosphere: Store under Inert Gas (Argon or Nitrogen). The compound is sensitive to

moisture over long periods (hydrolysis risk).

Container: Amber glass vials with PTFE-lined caps to prevent light exposure and leaching.

Solution Handling:

DMSO Stocks: Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Aqueous Dilutions: Prepare fresh. Do not store aqueous suspensions for >24 hours due to

potential slow hydrolysis of the chloro-group.

Safety:

Wear nitrile gloves and safety glasses.

Handle in a fume hood to avoid inhalation of dust.

Spill Cleanup: Absorb with inert material (sand/vermiculite) and dispose of as hazardous

chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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